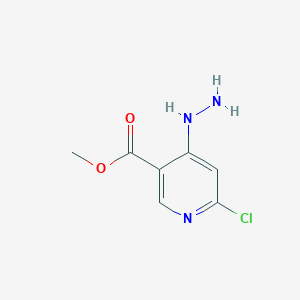

Methyl 6-chloro-4-hydrazinonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-7(12)4-3-10-6(8)2-5(4)11-9/h2-3H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNDGPGOEXUBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670651 | |

| Record name | Methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65973-40-2 | |

| Record name | Methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloro-4-hydrazinonicotinate: Properties, Synthesis, and Applications in Modern Drug Discovery

This technical guide offers a comprehensive overview of Methyl 6-chloro-4-hydrazinonicotinate, a heterocyclic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and drug development. While direct literature on this specific molecule is limited, this document provides a robust, inferred profile based on well-established principles of organic chemistry and extensive data from closely related analogues. We will delve into its core chemical properties, propose a logical synthesis pathway, predict its spectral characteristics, and explore its potential applications as a versatile building block in the creation of novel therapeutics.

Core Chemical Properties and Structural Features

This compound (CAS Number: 65973-40-2) is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a methyl ester, a chlorine atom, and a hydrazine group, bestowing upon it a unique combination of chemical reactivity and potential for biological interactions.

The presence of both nucleophilic (hydrazine) and electrophilic (the chlorinated pyridine ring) centers, along with a modifiable ester group, makes it a highly valuable scaffold in synthetic chemistry. The chlorine atom at the 6-position and the hydrazine at the 4-position of the pyridine ring are key determinants of its reactivity and potential for further functionalization.

| Property | Predicted Value/Information | Source |

| CAS Number | 65973-40-2 | [1][2] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1][2] |

| Molecular Weight | 201.61 g/mol | [1][2] |

| IUPAC Name | methyl 6-chloro-4-hydrazinopyridine-3-carboxylate | Inferred |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized starting from commercially available Methyl 4,6-dichloronicotinate. The synthesis is a two-step process involving a selective nucleophilic aromatic substitution.

Synthesis Workflow

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-chloro-4-hydrazinonicotinate

Introduction: The Significance of the Hydrazinonicotinate Scaffold

Methyl 6-chloro-4-hydrazinonicotinate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a hydrazine moiety, a chloro substituent, and a methyl ester group, each contributing to its potential as a versatile building block for the synthesis of more complex molecules. The hydrazinonicotinamide (HYNIC) core, in particular, has been widely utilized as a bifunctional linker for the development of radiopharmaceuticals, highlighting the importance of this class of compounds.[1][2] The presence of multiple reactive sites allows for facile derivatization, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents. Hydrazones derived from hydrazides have demonstrated a wide array of pharmacological activities, including antibacterial and cytotoxic potential.[3][4][5] This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques crucial for its thorough characterization, ensuring its suitability for downstream applications in research and development.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution. The following protocol outlines a reliable method for its preparation, emphasizing safety and procedural integrity.

Experimental Protocol

Materials:

-

Methyl 6-chloro-4-fluoronicotinate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 6-chloro-4-fluoronicotinate (1.0 eq) in absolute ethanol (20 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add dichloromethane (30 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL). Transfer the mixture to a separatory funnel and shake vigorously.

-

Phase Separation: Allow the layers to separate. Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a pure solid.

Causality Behind Experimental Choices

-

Choice of Starting Material: Methyl 6-chloro-4-fluoronicotinate is an ideal precursor due to the high electronegativity of the fluorine atom, which activates the C4 position of the pyridine ring towards nucleophilic attack by hydrazine.

-

Excess Hydrazine: A molar excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to drive the reaction to completion.

-

Solvent: Ethanol is a suitable solvent as it readily dissolves both reactants and is relatively inert under the reaction conditions. Its boiling point allows for a convenient reflux temperature.

-

Aqueous Work-up: The use of saturated sodium bicarbonate solution is to neutralize any acidic byproducts and to remove any unreacted hydrazine.

-

Drying Agent: Anhydrous magnesium sulfate is an efficient drying agent for removing residual water from the organic phase.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molecular Weight | 201.61 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 65973-40-2 |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the hydrazine group, and the protons of the methyl ester. The chemical shifts (δ) are typically reported in parts per million (ppm). The expected signals would be: a singlet for the methyl ester protons (around 3.9 ppm), signals for the two hydrazine protons which may be broad and exchangeable with D₂O, and two singlets or doublets for the aromatic protons on the pyridine ring.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbon atoms of the pyridine ring.

2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) to look for include:

-

N-H stretching vibrations from the hydrazine group (typically in the range of 3200-3400 cm⁻¹).

-

C=O stretching vibration of the ester group (around 1700-1730 cm⁻¹).

-

C=N and C=C stretching vibrations of the pyridine ring (in the fingerprint region, 1400-1600 cm⁻¹).

-

C-Cl stretching vibration (typically below 800 cm⁻¹).

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Electron Impact (EI-MS): This technique is likely to show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (201.61). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Logical Structure of the Target Molecule

Caption: Chemical structure of this compound.

Conclusion: A Versatile Intermediate for Drug Discovery

This guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of the analytical methods required for its characterization. The presented synthetic route is robust and relies on well-established chemical principles. The characterization data, when properly acquired and interpreted, provide a definitive confirmation of the compound's identity and purity. As a versatile chemical intermediate, this compound holds significant promise for the development of novel small molecules with potential therapeutic applications.[8] Its utility as a scaffold for creating diverse chemical libraries makes it a valuable asset in the ongoing efforts of drug discovery and development.

References

-

Hydrazinonicotinamide (hynic) derivatives for synthesis of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed. Available from: [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC - NIH. Available from: [Link]

-

Synthesis of new isonicotinic hydrazide (HIN) derivatives. - ResearchGate. Available from: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. Available from: [Link]

-

Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH; S-HyNic) - Molecular Targeting Technologies. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mtarget.com [mtarget.com]

- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 65973-40-2|Methyl 6-chloro-4-hydrazinylnicotinate|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Di-tert-butyl-4-methylphenol (BHT)

A Note on Chemical Identification: This guide focuses on the compound commonly known as Butylated Hydroxytoluene (BHT), with the IUPAC name 2,6-Di-tert-butyl-4-methylphenol and CAS Number 128-37-0. The initially provided CAS Number 65973-40-2 did not correspond to a readily available substance, and it is presumed that the intended subject of this guide is the widely used antioxidant, BHT.

Introduction

2,6-Di-tert-butyl-4-methylphenol, or BHT, is a synthetic phenolic antioxidant extensively utilized across the pharmaceutical, food, and materials industries to prevent oxidative degradation.[1] Its function as a free-radical scavenger makes it a critical component in the stabilization of drugs, excipients, and other organic materials. For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of BHT are paramount for quality control, stability testing, and formulation development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of BHT. We will delve into the interpretation of the spectral data and provide field-proven protocols for data acquisition, offering a comprehensive resource for the definitive characterization of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For BHT, both ¹H and ¹³C NMR are employed to confirm its unique molecular architecture.

¹H NMR Spectroscopy of BHT

The ¹H NMR spectrum of BHT is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The key to interpreting this spectrum lies in understanding how the molecular symmetry results in chemically equivalent protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.98 | Singlet | 2H | Aromatic protons (Ar-H) |

| ~5.01 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~2.27 | Singlet | 3H | Methyl protons (-CH₃) |

| ~1.43 | Singlet | 18H | tert-butyl protons (-C(CH₃)₃) |

Note: Chemical shifts can vary slightly depending on the solvent used.[2]

Expert Insights: The observation of singlets for all proton signals is a direct consequence of the absence of adjacent, non-equivalent protons, a phenomenon known as a lack of spin-spin coupling. The two tert-butyl groups and the two aromatic protons are chemically equivalent due to the molecule's C₂ᵥ symmetry. The hydroxyl proton signal can sometimes be broad and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding effects.[3][4] A "D₂O shake" experiment can be performed to confirm the assignment of the -OH peak; upon addition of a drop of deuterium oxide, the hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[5]

¹³C NMR Spectroscopy of BHT

The proton-decoupled ¹³C NMR spectrum of BHT provides a count of the unique carbon environments in the molecule. Again, the symmetry of BHT simplifies the spectrum.

| Chemical Shift (ppm) | Assignment |

| ~151.8 | C-OH (aromatic carbon attached to hydroxyl) |

| ~135.5 | C-CH₃ (aromatic carbon attached to methyl) |

| ~125.2 | C-H (aromatic carbons) |

| ~34.1 | Quaternary carbon of tert-butyl groups |

| ~31.7 | Methyl carbons of tert-butyl groups |

| ~20.8 | Methyl carbon (-CH₃) |

Expert Insights: The downfield chemical shift of the carbon attached to the hydroxyl group (~151.8 ppm) is characteristic of a phenolic carbon. The two tert-butyl groups give rise to two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The symmetry of the molecule results in only one signal for the two aromatic C-H carbons.

Experimental Protocol for NMR Analysis of BHT

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the BHT sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for BHT.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of BHT displays characteristic absorption bands that correspond to its phenolic and alkyl moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3630 | Sharp, Strong | O-H stretch (free hydroxyl) |

| ~2960 | Strong | C-H stretch (sp³ C-H in methyl and tert-butyl groups) |

| ~1485 | Medium | C=C stretch (aromatic ring) |

| ~1235 | Strong | C-O stretch (phenol) |

| ~1155 | Strong | C-H bend (tert-butyl) |

Expert Insights: The sharp, strong absorption around 3630 cm⁻¹ is highly characteristic of a sterically hindered hydroxyl group, as seen in BHT.[6] The bulky tert-butyl groups prevent intermolecular hydrogen bonding, which would otherwise result in a broad O-H stretching band at lower wavenumbers. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of significant aliphatic character.

Experimental Protocol for FT-IR Analysis of BHT

A common and effective method for analyzing solid samples like BHT is the thin solid film method.[7]

-

Sample Preparation:

-

Place a small amount of BHT (a few milligrams) in a small test tube or vial.

-

Add a few drops of a volatile solvent in which BHT is soluble (e.g., methylene chloride or acetone) to dissolve the solid.

-

Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like BHT.[8]

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 220 | Moderate | Molecular ion [M]⁺ |

| 205 | High | [M - CH₃]⁺ |

| 177 | Moderate | [M - C₃H₇]⁺ or [M - CH₃ - C₂H₄]⁺ |

Expert Insights: The molecular ion peak at m/z 220 confirms the molecular weight of BHT (C₁₅H₂₄O).[9] The base peak (most intense peak) in the EI-MS spectrum of BHT is typically observed at m/z 205, corresponding to the loss of a methyl radical (•CH₃) from one of the tert-butyl groups.[10][11] This forms a stable tertiary carbocation. Further fragmentation can occur, leading to other characteristic ions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS) of BHT

-

Sample Introduction:

-

Dissolve a small amount of BHT in a volatile solvent (e.g., methanol or hexane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the MS ion source.

-

-

Ionization:

-

In the ion source, the vaporized BHT molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion [M]⁺.

-

-

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Integrated Spectroscopic Analysis Workflow

The power of these spectroscopic techniques is fully realized when they are used in a complementary fashion to build a complete picture of the molecular structure. The following diagram illustrates a logical workflow for the structural elucidation of BHT.

Caption: Workflow for the structural confirmation of BHT using integrated spectroscopic data.

Conclusion

The spectroscopic characterization of 2,6-Di-tert-butyl-4-methylphenol is a straightforward yet essential process for ensuring its identity and purity in research, development, and manufacturing. By integrating the data from NMR, IR, and MS, a comprehensive and unambiguous structural assignment can be made. This guide has provided the foundational data, interpretive insights, and practical protocols to empower scientists and professionals in their analytical endeavors involving this critical antioxidant. A thorough understanding of these spectroscopic techniques is fundamental to maintaining the high standards of scientific integrity and product quality in the pharmaceutical and allied industries.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butylated Hydroxytoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 2,6-Di-tert-butyl-4-methylphenol ¹H NMR Spectrum. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- El-Deen, A. K., & Shimizu, K. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 517.

-

MDPI. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 517. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier-transform infrared (FT-IR) spectra of pure butylated hydroxy anisole (BHA) (A), butylated hydroxytoluene (BHT) (B), and tertiary butylated hydroquinone (TBHQ) (C). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction.... Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of MS/MS data for BHT and metabolites in negative ion mode. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

ASTM International. (n.d.). A Technique for Preparing Solid Organic Samples for Infrared Analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Ditert-butyl-4-methylphenol - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of butylated hydroxytoluene, BHT (A); butylated hydroxyanisole, BHA, (B); and sorbic acid, SA (C). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Christophoridou, S., & Dais, P. (2009). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on ³¹P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry, 57(12), 5216–5224.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of butylated hydroxytoluene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Ditert-butyl-4-methylphenol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butylated Hydroxytoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butylated Hydroxytoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

SciSpace. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of BHT (a). The blue ¹H NMR spectra show the signals of a.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). What is the difference between 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butyl-4-methylphenol ¹H NMR spectra?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

-

PubMed. (n.d.). Urinary metabolites of 3,5-di-(1-[¹³C]methyl-1-methylethyl)4-hydroxytoluene (BHT-¹³C) in man. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butylated Hydroxytoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link].nlm.nih.gov/compound/31404)

Sources

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility of Methyl 6-chloro-4-hydrazinonicotinate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 6-chloro-4-hydrazinonicotinate, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its structural attributes and the fundamental principles of solute-solvent interactions. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate and reproducible determination of its thermodynamic solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of novel compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a cornerstone of pharmaceutical science.[1][2] For an active pharmaceutical ingredient (API), its dissolution characteristics profoundly influence bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[3] Poor solubility can present significant challenges during various stages of drug discovery and development, from initial screening assays to final dosage form manufacturing.[1][3]

This compound (C₇H₈ClN₃O₂, MW: 201.61 g/mol ) is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry.[4][5] Its structure, featuring a polar hydrazine group, a methyl ester, and a chlorinated pyridine ring, suggests a complex solubility profile that will be highly dependent on the chosen solvent system. Understanding this profile is not merely an academic exercise; it is a prerequisite for any meaningful preclinical and clinical development. This guide will first deconstruct the molecular features of this compound to predict its behavior in various organic solvents and then provide a rigorous methodology for empirical validation.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2][6][7] This principle is governed by the nature and magnitude of intermolecular forces between solute and solvent molecules. For this compound, we can anticipate the following interactions:

-

Hydrogen Bonding: The hydrazino group (-NHNH₂) is a potent hydrogen bond donor and acceptor. The nitrogen atoms on the pyridine ring and the oxygen atoms of the ester group also act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The molecule possesses significant polarity due to the presence of electronegative chlorine, nitrogen, and oxygen atoms, leading to a permanent dipole moment.

-

Van der Waals Forces: These non-specific interactions contribute to the overall solvation energy.

Based on these features, a qualitative solubility prediction can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. A high degree of solubility is anticipated due to strong, favorable interactions with the hydrazino and ester functionalities of the solute.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong hydrogen bond acceptors and highly polar. They are expected to be excellent solvents for this compound. Acetonitrile, while polar, is a weaker hydrogen bond acceptor and may exhibit moderate to good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong dipole-dipole interactions or hydrogen bonds. Consequently, this compound is predicted to have very low solubility in such solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. While they cannot act as hydrogen bond donors, they can participate in dipole-dipole interactions. Moderate solubility is expected.

This predictive analysis provides a logical starting point for solvent selection in experimental studies.

Workflow for Solvent Selection and Solubility Screening

The following diagram illustrates a logical workflow for selecting appropriate solvents and proceeding with solubility determination.

Caption: Logical workflow for solubility assessment.

Quantitative Solubility Data Summary

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Acetonitrile (ACN) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Chlorinated | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

| Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[9]

Principle

An excess amount of solid this compound is added to a known volume of the test solvent. The resulting slurry is agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached. After phase separation, the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Thermostatically controlled orbital shaker or incubator

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

HPLC system with UV detector

-

Validated HPLC method for the quantification of this compound

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound to each vial.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period. A duration of 24 to 48 hours is typically sufficient to reach equilibrium.[10] It is advisable to conduct a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.[9] Causality Note: The choice of filter material (e.g., PTFE, PVDF) is crucial to prevent adsorption of the analyte, which would lead to an underestimation of solubility. A pre-study to check for analyte binding to the filter is recommended.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically reported in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Shake-Flask method for solubility determination.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a robust scientific approach allows for both the prediction of its behavior and its empirical determination. The molecular structure strongly suggests high solubility in polar protic and aprotic solvents, with diminishing solubility in less polar environments. For drug development professionals, moving beyond prediction to precise measurement is essential. The provided isothermal shake-flask protocol represents a self-validating and authoritative method to generate the reliable, high-quality solubility data required to advance a compound through the development pipeline. This guide provides both the theoretical foundation and the practical tools necessary for researchers to confidently characterize this, and similar, heterocyclic compounds.

References

- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. InMethods and Principles in Medicinal Chemistry.

- Glomme, A., & Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 136, 104948.

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

- Persson, L. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Kelly, M., & De-Meulder, B. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 84(9), 1141-1146.

-

BYJU'S. (n.d.). Factors Affecting Solubility. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rheolution.com [rheolution.com]

- 4. scbt.com [scbt.com]

- 5. 65973-40-2|Methyl 6-chloro-4-hydrazinylnicotinate|BLD Pharm [bldpharm.com]

- 6. byjus.com [byjus.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Stability and Storage of Methyl 6-chloro-4-hydrazinonicotinate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an essential resource for researchers, scientists, and drug development professionals on the stability and proper storage conditions for Methyl 6-chloro-4-hydrazinonicotinate (CAS 65973-40-2). In the absence of extensive, publicly available stability data for this specific compound, this document provides a framework based on the chemical characteristics of its functional groups—a chlorinated pyridine ring, a methyl ester, and a hydrazine moiety—and established principles of chemical stability and pharmaceutical quality guidelines.

Chemical Profile and Inherent Stability Considerations

This compound possesses a unique combination of functional groups that dictate its reactivity and potential degradation pathways. Understanding these structural features is paramount to establishing appropriate handling and storage protocols.

-

Hydrazine Moiety: Hydrazines are known to be susceptible to oxidation. This can be catalyzed by exposure to air (oxygen), light, and trace metal ions. The primary degradation pathway would likely involve oxidation of the hydrazine group, potentially leading to the formation of diimide or other oxidized species, which could further react or decompose.

-

Ester Group: The methyl ester is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic conditions. Hydrolysis would yield the corresponding carboxylic acid, 6-chloro-4-hydrazinonicotinic acid, and methanol.

-

Chlorinated Pyridine Ring: The chloro-substituted pyridine ring is generally stable but can be susceptible to nucleophilic substitution reactions under certain conditions, although this is less likely to be a primary concern under standard storage conditions compared to oxidation and hydrolysis.

Given these characteristics, the principal environmental factors to control are atmosphere (oxygen), humidity, temperature, and light .

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general laboratory best practices for analogous compounds.[1][2][3]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the sensitive hydrazine group.[4] |

| Humidity | Store in a desiccated environment. | Prevents hydrolysis of the methyl ester.[4] |

| Light | Protect from light (Amber vial) | Prevents photo-degradation, a common pathway for nitrogen-containing heterocyclic compounds. |

| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to atmospheric moisture and oxygen.[1][2][3] |

For handling, it is advised to work under an inert atmosphere (e.g., in a glovebox) when aliquoting or weighing the compound to minimize exposure to air and moisture. Always use clean, dry spatulas and equipment.

Framework for a Formal Stability Assessment

For applications in drug development or other regulated environments, a formal stability study is essential to define the retest period or shelf life.[5][6] A comprehensive study should be designed in accordance with ICH (International Council for Harmonisation) guidelines.[7][8]

Forced Degradation Studies

Forced degradation (or stress testing) is the first step to identify likely degradation products and pathways. This informs the development of a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is validated, long-term and accelerated studies can be initiated.[5]

| Study Type | Storage Condition | Minimum Duration (for submission) | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the shelf life under normal storage conditions.[5] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Used if significant change occurs in accelerated studies.[5] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate degradation and predict long-term stability.[5] |

A minimum of three batches should be placed on stability to assess batch-to-batch variability.[6][9]

Analytical Methods

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, is crucial. This method must be able to separate the intact this compound from all potential degradation products and accurately quantify its purity and the levels of impurities over time.[6]

Conclusion

While specific, published stability data for this compound is scarce, a robust understanding of its chemical structure allows for the formulation of sound storage and handling procedures. The primary risks to its integrity are oxidation of the hydrazine moiety and hydrolysis of the methyl ester. Therefore, storage in a cold, dry, and inert environment, protected from light, is strongly recommended. For critical applications, researchers should undertake a formal stability study following established ICH guidelines to determine a definitive shelf life and identify any potential degradation products.

References

- Methyl 6-chloronicotinate - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2008, June 23).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 11).

- SAFETY DATA SHEET. (2010, October 18).

- 3.2.P.8.3 Stability Data. (n.d.).

- This compound | 65973-40-2. ChemicalBook. (n.d.).

- 65973-40-2|Methyl 6-chloro-4-hydrazinylnicotinate|BLD Pharm. (n.d.).

- Shelf life evaluation and extrapolation. Q1 Scientific. (2021, March 31).

- GUIDELINE FOR STABILITY DATA. NPRA. (n.d.).

- Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH; S-HyNic). Molecular Targeting Technologies. (n.d.).

- Q 1 E Evaluation of Stability Data. European Medicines Agency (EMA). (n.d.).

- Expiration Dating and Stability Testing for Human Drug Products. FDA. (2014, November 7).

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. mtarget.com [mtarget.com]

- 5. q1scientific.com [q1scientific.com]

- 6. fda.gov [fda.gov]

- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. npra.gov.my [npra.gov.my]

The Synthetic Versatility of Methyl 6-chloro-4-hydrazinonicotinate: A Technical Guide to its Hydrazine Group Reactivity

This in-depth technical guide explores the reactivity of the hydrazine moiety in Methyl 6-chloro-4-hydrazinonicotinate, a versatile building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing both foundational principles and actionable, field-proven insights into its synthetic transformations. We will delve into the nucleophilic nature of the hydrazine group, its condensation reactions with carbonyl compounds, and its subsequent cyclization to form pharmaceutically relevant heterocyclic scaffolds, particularly the pyrazolo[3,4-b]pyridine core.

Core Principles: Understanding the Reactivity of the Hydrazine Group

The synthetic utility of this compound is primarily dictated by the nucleophilic character of its hydrazine substituent. Hydrazines are known to be alpha-nucleophiles, exhibiting enhanced reactivity compared to simple amines due to the interaction between the adjacent nitrogen atoms.[1] The pyridine ring, being electron-withdrawing, and the presence of a chlorine atom at the 6-position, further modulate the electron density and reactivity of the hydrazine group.

The terminal nitrogen atom of the hydrazine moiety possesses a lone pair of electrons, making it a potent nucleophile that readily attacks electrophilic centers. This inherent nucleophilicity is the cornerstone of its reactivity, enabling a diverse range of chemical transformations.

Hydrazone Formation: A Gateway to Molecular Diversity

The most fundamental reaction of the hydrazine group in this compound is its condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by a small amount of acid.

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like ethanol or methanol are commonly employed as they can solvate the reactants and the transition state, and also participate in the proton transfer steps of the mechanism.

-

Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.

-

Temperature: The reaction is often carried out at room temperature or with gentle heating to drive the equilibrium towards the product by removing the water formed.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol provides a general procedure for the synthesis of a hydrazone from this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the substituted aromatic aldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

If no precipitate forms, the reaction mixture can be gently heated to reflux for 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Self-Validating System:

The formation of the hydrazone can be readily monitored by Thin Layer Chromatography (TLC). The product will have a different Rf value compared to the starting materials. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. In the ¹H NMR spectrum, the appearance of a new singlet for the imine proton (-N=CH-) and the disappearance of the aldehyde proton signal are indicative of hydrazone formation.[2]

Intramolecular Cyclization: Constructing the Pyrazolo[3,4-b]pyridine Scaffold

The true synthetic power of this compound is realized in the subsequent cyclization of the intermediate hydrazones. When reacted with 1,3-dicarbonyl compounds or their equivalents, a facile intramolecular cyclization occurs to afford the highly sought-after pyrazolo[3,4-b]pyridine core. This heterocyclic system is a common motif in many biologically active molecules, including kinase inhibitors.

Mechanistic Insights:

The reaction with a 1,3-dicarbonyl compound, such as a β-ketoester, proceeds through the initial formation of a hydrazone with one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack of the pyrazole-like nitrogen onto the second carbonyl group, leading to a cyclized intermediate which then dehydrates to form the aromatic pyrazolo[3,4-b]pyridine ring system. The regioselectivity of the cyclization is determined by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.[3]

Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol outlines a general procedure for the one-pot synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound and a β-ketoester.

Materials:

-

This compound

-

β-ketoester (e.g., ethyl acetoacetate)

-

Glacial acetic acid

Procedure:

-

A mixture of this compound (1.0 eq) and the β-ketoester (1.1 eq) in glacial acetic acid is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether or a mixture of ethanol and water to induce precipitation.

-

The solid product is collected by filtration, washed with the appropriate solvent, and dried.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Trustworthiness of the Protocol:

This one-pot procedure is a well-established method for the synthesis of pyrazolo[3,4-b]pyridines.[3] The acidic conditions of the glacial acetic acid serve both to catalyze the initial hydrazone formation and to promote the subsequent cyclization and dehydration steps. The final product's structure should be rigorously confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and, if possible, by single-crystal X-ray diffraction to unambiguously determine the regiochemistry of the substituents.

Data Presentation: Representative Yields

The yields of pyrazolo[3,4-b]pyridine synthesis are generally good and depend on the nature of the substituents on the 1,3-dicarbonyl compound.

| 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Methyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 75-85 | Adapted from[3] |

| Diethyl malonate | Methyl 6-chloro-3-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 70-80 | Adapted from[3] |

| Acetylacetone | Methyl 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 80-90 | Adapted from[3] |

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The reactivity of its hydrazine group, particularly in condensation and subsequent cyclization reactions, provides a straightforward and efficient entry into the medicinally important pyrazolo[3,4-b]pyridine scaffold. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this important building block in their drug discovery and development endeavors.

References

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. (URL: [Link])

-

Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. (URL: [Link])

- Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine deriv

-

Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Academia.edu. (URL: [Link])

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. (URL: [Link])

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. (URL: [Link])

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (URL: [Link])

-

Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed. (URL: [Link])

-

Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. (URL: [Link])

-

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. (URL: [Link])

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. (URL: [Link])

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health. (URL: [Link])

-

Methyl 6-chloro-nicotinate. PubMed. (URL: [Link])

-

Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. ResearchGate. (URL: [Link])

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. (URL: [Link])

-

(PDF) Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate. (URL: [Link])

- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (URL not available)

-

Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. (URL: [Link])

-

Sci-Hub: Reactions of 6‐(tert‐Butyl)‐3‐hydrazino‐1,2,4‐triazin‐5(2H)‐one with Carbonyl Compounds. (URL: [Link])

Sources

The Versatile Scaffold: Unlocking the Potential of Methyl 6-chloro-4-hydrazinonicotinate in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 6-chloro-4-hydrazinonicotinate, a substituted pyridine derivative, has emerged as a molecule of significant interest. Its unique combination of reactive functional groups—a nucleophilic hydrazine, an electrophilic aromatic chloride, and a modifiable methyl ester—positions it as a powerful building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its synthesis, reactivity, and utility in the creation of targeted therapeutics and diagnostic agents.

Physicochemical Properties and Synthesis

This compound (CAS 65973-40-2) is a solid with the molecular formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol .[1] Its structure features a pyridine ring substituted with a methyl ester at the 3-position, a hydrazine group at the 4-position, and a chlorine atom at the 6-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65973-40-2 |

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molecular Weight | 201.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and methanol |

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable dichloronicotinate precursor with hydrazine. A plausible and efficient synthetic route starts from methyl 4,6-dichloronicotinate. The greater electrophilicity of the C4 position in the pyridine ring, activated by the electron-withdrawing ester group and the adjacent nitrogen atom, facilitates selective monosubstitution by hydrazine at this position.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4,6-dichloronicotinate

-

Hydrazine hydrate

-

Ethanol

-

Triethylamine

Procedure:

-

Dissolve methyl 4,6-dichloronicotinate in ethanol in a round-bottom flask.

-

Add triethylamine to the solution to act as a base.

-

Slowly add hydrazine hydrate to the reaction mixture at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Key Applications in Medicinal Chemistry

The strategic placement of three distinct reactive handles on the pyridine scaffold makes this compound a highly valuable intermediate for the synthesis of diverse compound libraries. Two primary areas of application stand out: the development of bioactive hydrazones and the synthesis of bifunctional chelators for radiopharmaceuticals.

A Versatile Precursor for Bioactive Hydrazones

The hydrazine moiety of this compound is a key functional group that readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

The general reaction to form hydrazones from this compound is straightforward and can be performed under mild conditions, making it amenable to high-throughput synthesis and the generation of large compound libraries.

Caption: General reaction scheme for the synthesis of hydrazones.

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Hydrazone derivatives have shown promising activity against various bacterial strains. By reacting this compound with a library of substituted aromatic and heterocyclic aldehydes, a diverse set of hydrazones can be synthesized and screened for antibacterial activity. The chloro and ester functionalities on the pyridine ring can be further modified to optimize activity and pharmacokinetic properties.

Hydrazones have also been investigated as potential anticancer agents, acting through various mechanisms such as the inhibition of kinases or the induction of apoptosis. The this compound scaffold can be utilized to generate novel hydrazone-based anticancer compounds. For instance, the chloro group can participate in nucleophilic substitution reactions to introduce different side chains, potentially targeting specific enzymes or receptors involved in cancer progression.

A Building Block for Bifunctional Chelators in Radiopharmaceuticals

The development of target-specific radiopharmaceuticals for diagnostic imaging and therapy is a rapidly growing field in medicine. Bifunctional chelators are essential components of these agents, as they securely bind a radioisotope and are covalently attached to a targeting biomolecule (e.g., a peptide or antibody). Hydrazinonicotinamide (HYNIC) is a widely used bifunctional chelator for the radioisotope Technetium-99m (⁹⁹ᵐTc), which is a workhorse in single-photon emission computed tomography (SPECT) imaging.

This compound is an excellent starting material for the synthesis of HYNIC-based bifunctional chelators. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to the amino group of a biomolecule. The hydrazine moiety serves as the coordination site for the radioisotope.

Caption: Workflow for synthesizing a HYNIC-based radiopharmaceutical.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Peptide with a free amino group

-

Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Hydrolysis: Dissolve this compound in a mixture of THF and water. Add an aqueous solution of LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture to precipitate the 6-chloro-4-hydrazinonicotinic acid, which is then filtered and dried.

-

Activation: Dissolve the 6-chloro-4-hydrazinonicotinic acid in anhydrous DMF. Add NHS and EDC and stir the mixture at room temperature for several hours to form the NHS-activated ester.

-

Conjugation: In a separate vial, dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Add the solution of the activated HYNIC ester to the peptide solution and allow the reaction to proceed at room temperature.

-

Purification: Purify the resulting HYNIC-peptide conjugate by preparative HPLC to obtain the desired product.

Future Directions: A Scaffold for Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is an area of intense research. The this compound scaffold possesses features that make it an attractive starting point for the design of novel kinase inhibitors.

The substituted pyridine core is a common motif in many approved kinase inhibitors. The three reactive sites on the molecule allow for the systematic exploration of chemical space around the scaffold. For example:

-

The hydrazine group can be used to form hydrazones that can interact with the hinge region of the kinase ATP-binding site.

-

The chloro group at the 6-position can be displaced by various nucleophiles to introduce substituents that can target the solvent-exposed region of the kinase.

-

The methyl ester can be converted to an amide library to probe interactions with the ribose pocket.

This "scaffold-based" or "fragment-based" approach allows for the rational design and optimization of potent and selective kinase inhibitors.[2]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of a wide range of compounds with diverse biological applications. From the generation of libraries of bioactive hydrazones for screening against infectious diseases and cancer to the development of sophisticated bifunctional chelators for targeted radiopharmaceuticals, the potential of this scaffold is extensive. As the demand for novel therapeutics and diagnostics continues to grow, the strategic application of such well-designed chemical starting points will undoubtedly accelerate the pace of drug discovery and development.

References

-

Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86. [Link]

Sources

A Comprehensive Technical Guide: Methyl 6-Chloro-4-hydrazinonicotinate as a Versatile Precursor for Heterocyclic Synthesis

Abstract: Methyl 6-chloro-4-hydrazinonicotinate is a highly functionalized pyridine derivative that serves as a powerful and versatile precursor in synthetic organic and medicinal chemistry. Its unique arrangement of reactive sites—a nucleophilic hydrazine group, an electrophilic chloro substituent, and a modifiable ester moiety—makes it an ideal starting material for the construction of a wide array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, with a primary focus on its role in the synthesis of biologically significant pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causality behind key procedural choices, offering researchers and drug development professionals a practical and authoritative resource for leveraging this key building block.

Section 1: Core Compound Analysis: this compound

Chemical Identity and Physicochemical Properties

This compound (CAS 65973-40-2) is a stable, solid organic compound.[4] Its structure is characterized by a pyridine ring substituted at key positions, which dictates its chemical behavior. The properties outlined below are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 65973-40-2 | [4][5] |

| Molecular Formula | C₇H₈ClN₃O₂ | [4] |

| Molecular Weight | 201.61 g/mol | [4] |

| Appearance | Typically an off-white to pale yellow solid | [6] |

| Functional Groups | Ester, Chloro, Hydrazine, Pyridine | [5] |

Strategic Reactivity: A Multi-faceted Building Block

The synthetic utility of this compound stems from its distinct reactive centers. Understanding these sites is fundamental to designing efficient synthetic routes.

Section 2: Critical Safety and Handling Protocols

Hydrazine derivatives are known for their potential toxicity and require stringent safety measures. While a specific safety data sheet for the title compound is not universally available, data from analogous hydrazinopyridines provides a strong basis for safe handling protocols. [1][2][7]

Hazard Identification and PPE

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. [7]* Irritation: Causes skin and serious eye irritation. [2]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). [1][2] * Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) inspected prior to use. Wear a flame-resistant lab coat. [1] * Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid dust and vapor inhalation. [3]If exposure limits are exceeded, a full-face respirator may be necessary. [2]

-

Handling and Emergency Procedures

| Procedure | Guideline | Citation |

| Handling | Use only in a well-ventilated area, specifically a fume hood. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1][3] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up. | [2] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. Seek medical attention. | [1] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist. | [2][6] |

| In Case of Ingestion | Do NOT induce vomiting. Rinse mouth and call a Poison Control Center or doctor immediately. | [1][3] |

Section 3: Synthesis of Fused Pyrazoles: The Gateway to Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anti-tumor properties. [8]The reaction of this compound with a β-dicarbonyl compound is a classic and efficient method for constructing this bicyclic system.

Mechanistic Rationale

This transformation is a variation of the Knorr pyrazole synthesis. The reaction proceeds via a two-stage cyclocondensation mechanism:

-

Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.

-

Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group. The resulting cyclic intermediate subsequently eliminates a molecule of water to form the stable aromatic pyrazole ring.

General Experimental Protocol

This protocol is a representative procedure adapted from literature methods for the synthesis of pyrazolopyridines. [8][9]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask, add the selected 1,3-dicarbonyl compound (1.1 eq).

-

Causality: Acetic acid can act as both a solvent and a catalyst, protonating a carbonyl group to increase its electrophilicity and facilitate the initial attack by the hydrazine.

-

-

Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Expertise: The reaction is often complete within 4-16 hours. The choice of solvent can influence the reaction time and yield.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Trustworthiness: The formation of a solid product upon cooling is a strong indicator of successful reaction completion.

-

-

Purification: The crude product is often purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure pyrazolo[3,4-b]pyridine derivative. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). [8]

Section 4: Synthesis of Fused Triazoles: AccessingT[1][2][3]riazolo[4,3-a]pyridines

Thet[1][2][3]riazolo[4,3-a]pyridine scaffold is another pharmacologically important heterocycle, with derivatives showing promise as potent and selective c-Met kinase inhibitors for cancer treatment. [10]A facile and atom-economic approach to this system involves the reaction of the hydrazino precursor with aldehydes.

Mechanistic Pathway

This synthesis is a one-pot, multi-step process that capitalizes on the reactivity of the hydrazine group.

-

Hydrazone Formation: The initial step is the rapid condensation of the hydrazinopyridine with an aldehyde to form the corresponding hydrazone.

-

Oxidative Cyclization: The hydrazone intermediate then undergoes an intramolecular oxidative cyclization. An oxidizing agent (which can be atmospheric oxygen or an added reagent) facilitates the removal of two hydrogen atoms, leading to the formation of the stable, aromatic triazole ring.

General Experimental Protocol: One-Pot Synthesis

This protocol is based on efficient, modern methods developed for this class of compounds. [11][12]

-

Reaction Setup: In a flask, dissolve this compound (1.0 eq) and a substituted aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, methanol).

-

Reaction Conditions: Stir the mixture at room temperature. Often, the reaction proceeds smoothly without the need for heating or a catalyst, making it a highly efficient and green procedure. [11] * Expertise: Some protocols may include a mild oxidizing agent like copper(II) chloride or simply stir the reaction open to the air to facilitate the final oxidative step. [12]3. Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-12 hours).

-

Isolation and Purification: The product often precipitates directly from the reaction mixture and can be isolated by simple filtration. The collected solid is washed with cold solvent and dried under vacuum. If necessary, further purification can be achieved by recrystallization.

Section 5: Conclusion and Future Outlook